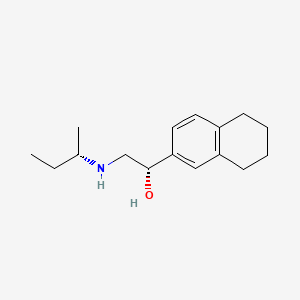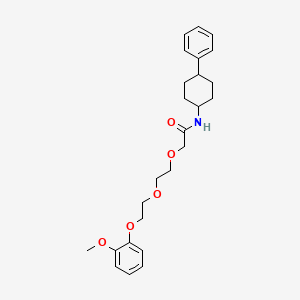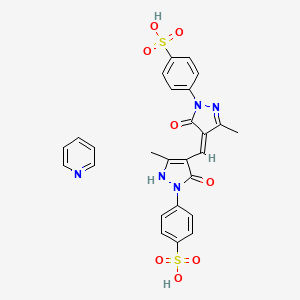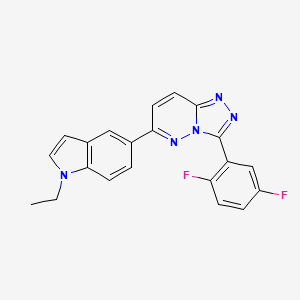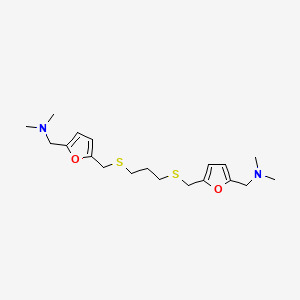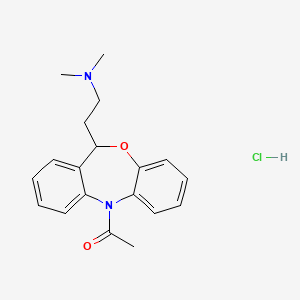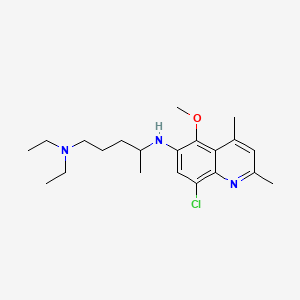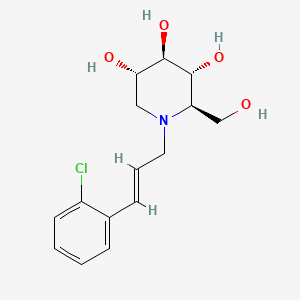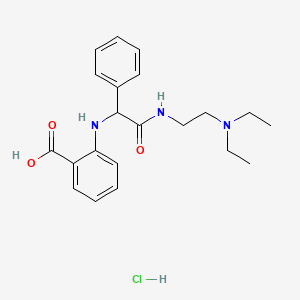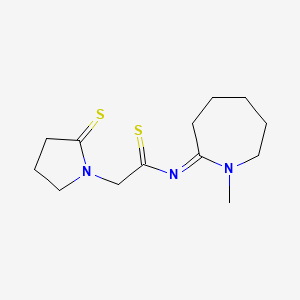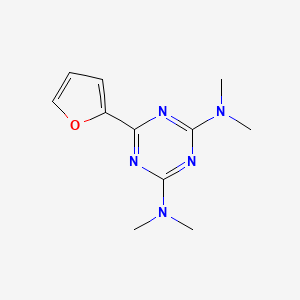
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- is a heterocyclic aromatic organic compound. It belongs to the class of s-triazines, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The compound features a triazine ring substituted with dimethylamino groups and a furyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with dimethylamine and furfurylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can target the triazine ring or the substituents, leading to different products.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furfural derivatives, while substitution reactions could produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furyl and dimethylamino groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.
s-Triazine, 2,4,6-trichloro-: Used as an intermediate in the synthesis of other chemicals.
s-Triazine, 2,4-bis(dimethylamino)-6-methyl-: Similar structure but with a methyl group instead of a furyl group.
Uniqueness
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- is unique due to the presence of the furyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other triazines might not be as effective.
Eigenschaften
CAS-Nummer |
50372-47-9 |
|---|---|
Molekularformel |
C11H15N5O |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
6-(furan-2-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N5O/c1-15(2)10-12-9(8-6-5-7-17-8)13-11(14-10)16(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WNIOUQLQFSQTNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CO2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


